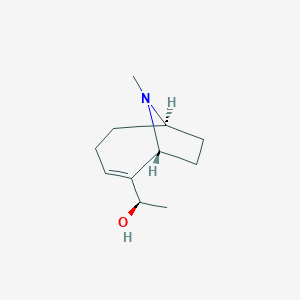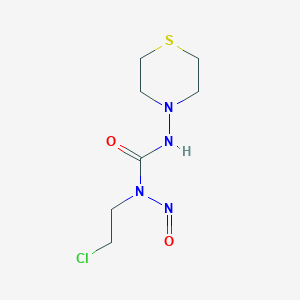
4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI), also known as cis-4a, is a chemical compound that has gained significant attention in scientific research. It is a chiral molecule that has been widely used in organic synthesis as a starting material for the preparation of various compounds.
Mechanism of Action
The mechanism of action of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) is not fully understood. However, it has been proposed that it exerts its biological activity by inhibiting the production of inflammatory cytokines and modulating the immune response. It has also been suggested that 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) may act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects:
Cis-4a has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have antibacterial and antifungal properties. In addition, 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) has been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) is its versatility in organic synthesis. It can be used as a starting material for the preparation of various compounds. In addition, 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) has been found to exhibit significant biological activity, making it a valuable tool in drug discovery. However, one of the limitations of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) is its low solubility in water, which may limit its application in biological assays.
Future Directions
There are several future directions for the study of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI). One of the areas of research is the development of new synthetic methods for the preparation of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) and its derivatives. Another area of research is the investigation of the mechanism of action of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) and its potential use as a therapeutic agent. Furthermore, the study of the structure-activity relationship of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) and its derivatives may lead to the discovery of new drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) is a chiral molecule that has been widely used in organic synthesis and has gained significant attention in scientific research due to its biological activity. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, and has been used as a starting material for the synthesis of various compounds. Although there are limitations to its application in biological assays, the study of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) has promising future directions in drug discovery and development.
Synthesis Methods
The synthesis of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) involves the condensation of 1-tetralone with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reduced with sodium borohydride to obtain 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI). This method has been widely used in the preparation of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) and its derivatives.
Scientific Research Applications
Cis-4a has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has been used as a starting material for the synthesis of various natural products, such as alkaloids and terpenoids. Cis-4a has also been used as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
123289-82-7 |
|---|---|
Product Name |
4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) |
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(4aS,8aS)-4,8a-dihydro-3H-naphthalene-4a-carbaldehyde |
InChI |
InChI=1S/C11H12O/c12-9-11-7-3-1-5-10(11)6-2-4-8-11/h1-3,5-7,9-10H,4,8H2/t10-,11+/m1/s1 |
InChI Key |
XAMOBHDRLTVMFU-MNOVXSKESA-N |
Isomeric SMILES |
C1C[C@@]2(C=CC=C[C@@H]2C=C1)C=O |
SMILES |
C1CC2(C=CC=CC2C=C1)C=O |
Canonical SMILES |
C1CC2(C=CC=CC2C=C1)C=O |
synonyms |
4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)

![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)

![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)


![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)



![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)